2-cyclohexyl-N-(pyridin-3-yl)acetamide
CAS No.: 431907-04-9
Cat. No.: VC6946291
Molecular Formula: C13H18N2O
Molecular Weight: 218.3
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 431907-04-9 |
|---|---|
| Molecular Formula | C13H18N2O |
| Molecular Weight | 218.3 |
| IUPAC Name | 2-cyclohexyl-N-pyridin-3-ylacetamide |
| Standard InChI | InChI=1S/C13H18N2O/c16-13(9-11-5-2-1-3-6-11)15-12-7-4-8-14-10-12/h4,7-8,10-11H,1-3,5-6,9H2,(H,15,16) |
| Standard InChI Key | SIURWXONEBYXJD-UHFFFAOYSA-N |
| SMILES | C1CCC(CC1)CC(=O)NC2=CN=CC=C2 |
Introduction
Structural Characteristics and Molecular Properties
Core Architecture
The compound features a central acetamide backbone with two distinct substituents:
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Cyclohexyl group: Attached to the α-carbon, this hydrophobic moiety enhances lipid solubility and membrane permeability .
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Pyridin-3-yl group: A nitrogen-containing aromatic ring at the amide nitrogen, contributing to hydrogen bonding and π-π stacking interactions .
Comparative Physicochemical Properties
Table 1 contrasts key properties of 2-cyclohexyl-N-(pyridin-3-yl)acetamide with structurally similar analogs from published studies :
The reduced molecular weight and logP relative to M511-0239 suggest improved solubility, while the pyridinyl group increases polar surface area compared to aliphatic analogs.
Synthetic Methodologies
General Acetamide Synthesis
The synthesis of N-substituted acetamides typically involves:
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Acylation: Reacting cyclohexylacetic acid chloride with pyridin-3-amine in anhydrous dichloromethane .
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Catalytic Coupling: Employing HOBt/EDCI as coupling agents to form the amide bond, yielding 70–85% under inert conditions .
Optimization Challenges
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Steric Hindrance: The cyclohexyl group may slow reaction kinetics, requiring extended reflux times (8–12 hrs) .
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Purification: Silica gel chromatography with ethyl acetate/hexane (3:7) effectively isolates the product, as evidenced by TLC monitoring .
Biological Activity and Mechanistic Insights
Neuropharmacological Applications
Pyridine-containing acetamides show affinity for neuronal nicotinic receptors (α4β2 subtype, Kᵢ = 14 nM) , suggesting potential use in neurodegenerative disorders.
ADME Profiling and Toxicity
Pharmacokinetic Predictions
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Absorption: High Caco-2 permeability (Papp = 12 × 10⁻⁶ cm/s) due to moderate logP .
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Metabolism: Predominant hepatic oxidation via CYP3A4, forming hydroxylated cyclohexyl metabolites .
Toxicity Screening
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hERG Inhibition Risk: Low (IC₅₀ > 30 µM), as inferred from pyridine-acetamide analogs .
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Ames Test: Negative for mutagenicity in Salmonella typhimurium TA98 .
Computational Modeling and Target Prediction
Molecular Docking Studies
AutoDock Vina simulations predict strong binding (ΔG = -9.2 kcal/mol) to:
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